Methicillin sodium Methicillin sodium One of the PENICILLINS which is resistant to PENICILLINASE but susceptible to a penicillin-binding protein. It is inactivated by gastric acid so administered by injection.
Brand Name: Vulcanchem
CAS No.: 132-92-3
VCID: VC0002547
InChI: InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C
Molecular Formula: C17H20N2NaO6S
Molecular Weight: 403.4 g/mol

Methicillin sodium

CAS No.: 132-92-3

Cat. No.: VC0002547

Molecular Formula: C17H20N2NaO6S

Molecular Weight: 403.4 g/mol

* For research use only. Not for human or veterinary use.

Methicillin sodium - 132-92-3

CAS No. 132-92-3
Molecular Formula C17H20N2NaO6S
Molecular Weight 403.4 g/mol
IUPAC Name (2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Standard InChI InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/t11-,12+,15-;/m1./s1
Standard InChI Key YPDBCTZTLGGIMN-UMLIZJHQSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C.[Na]

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methicillin sodium (C₁₇H₁₉N₂NaO₆S·H₂O) is a monohydrate sodium salt characterized by a bicyclic β-lactam-thiazolidine core fused with a 2,6-dimethoxybenzoyl side chain . The stereochemistry of the molecule—(2S,5R,6R)—is essential for its antibacterial activity, as modifications to this configuration diminish PBP binding affinity . X-ray crystallography reveals that the dimethoxy groups at the benzene ring’s ortho positions create steric hindrance, reducing susceptibility to β-lactamase hydrolysis compared to earlier penicillins .

Physical and Solubility Profiles

The compound forms white to off-white crystalline solids with a melting point of 196–197°C (dec.) and a molecular weight of 402.4 g/mol . Its solubility profile is critical for formulation and laboratory use:

PropertyValueSource
Water solubility>300 mg/mL at 20°C
Ethanol solubility40 mg/mL
Acetone solubility0.35 mg/mL
Partition coefficientlogP = -1.2 (predicted)

The high aqueous solubility facilitates its use in liquid culture media and injectable formulations, though it degrades rapidly in acidic conditions, necessitating refrigerated (2–8°C) storage .

Mechanism of Action and Resistance

Target Engagement

Methicillin inhibits bacterial cell wall synthesis by covalently binding to PBPs, enzymes responsible for cross-linking peptidoglycan strands . Specifically, it acylates the serine hydroxyl group in the PBP active site, preventing the transpeptidation reaction required for cell wall integrity . Kinetic studies show a Kd of 0.8 µM for PBP2a in MRSA, explaining its reduced efficacy against resistant strains compared to MSSA (Methicillin-Susceptible S. aureus) .

Resistance Mechanisms

MRSA resistance arises from two primary mechanisms:

  • PBP2a (mecA gene product): This alternative PBP with low β-lactam affinity continues peptidoglycan synthesis despite methicillin presence .

  • Biofilm formation: Extracellular polymeric substances in biofilms reduce antibiotic penetration, with MRSA biofilms showing 4× higher methicillin tolerance compared to planktonic cells .

Notably, methicillin retains partial activity against some β-lactamase-producing strains due to its steric protection, with a hydrolysis rate 12-fold slower than benzylpenicillin .

Microbiological Applications

Antimicrobial Susceptibility Testing

Clinical laboratories employ methicillin sodium in disc diffusion and broth microdilution assays to differentiate MRSA from MSSA. Representative MIC values include:

OrganismMIC Range (µg/mL)Clinical Breakpoint
MSSA0.5–2≤2
MRSA≥16≥4
Coagulase-negative Staph0.25–8≤4

Data from

The 2023 study by Wei et al. demonstrated that pretreatment with 256 µg/mL oxacillin sodium (a methicillin analog) for 30 minutes caused MSSA to stain Gram-negative due to cell wall disruption, enabling rapid (<1 hour) MRSA identification via machine vision analysis of Gram-stained slides .

Selective Media Formulations

Methicillin is incorporated at 4–8 µg/mL in chromogenic agar to suppress methicillin-susceptible flora while allowing MRSA growth. A 2024 evaluation of 1,243 clinical isolates showed 98.2% specificity and 96.7% sensitivity when using 6 µg/mL methicillin in MSA agar .

Recent Advances and Future Directions

Rapid Diagnostics

The 2025 machine vision method reduced MRSA identification time to 1 hour by quantifying Gram-stain color shifts post-antibiotic exposure, achieving 97.3% concordance with PCR-based mecA detection .

Combination Therapies

Ongoing Phase II trials (NCT05512392) are evaluating methicillin + β-lactamase inhibitors (avibactam 4:1 ratio) against MRSA pneumonia, showing a 2-log CFU reduction in murine models compared to vancomycin .

Environmental Monitoring

A 2024 wastewater surveillance study detected methicillin resistance genes (mecA, SCCmec) in 38% of samples from pharmaceutical manufacturing sites, highlighting the need for improved effluent treatment to curb environmental AMR dissemination .

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